Antitumor agent-70

Multiple Myeloma Anti-Proliferative Assay SAR Study

Antitumor agent-70, chemically designated as compound 8b, is a multi-targeted kinase inhibitor with a core (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide scaffold. It is a selective lead compound for hematological malignancy research, specifically developed to target multiple myeloma (MM).

Molecular Formula C21H18N4O2
Molecular Weight 358.4 g/mol
Cat. No. B12402939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-70
Molecular FormulaC21H18N4O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3
InChIInChI=1S/C21H18N4O2/c1-15-4-10-19(11-5-15)24-20(26)17-8-6-16(7-9-17)13-23-25-21(27)18-3-2-12-22-14-18/h2-14H,1H3,(H,24,26)(H,25,27)/b23-13+
InChIKeyIXYMMBYRNJWPSX-YDZHTSKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor agent-70 (Compound 8b) for Multiple Myeloma Research: Procurement & Selection Guide


Antitumor agent-70, chemically designated as compound 8b, is a multi-targeted kinase inhibitor with a core (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide scaffold. It is a selective lead compound for hematological malignancy research, specifically developed to target multiple myeloma (MM) [1]. Its molecular formula is C21H18N4O2 (MW: 358.4 g/mol, CAS: 2454133-88-9), and it demonstrates potent anti-proliferative activity against RPMI8226 cells (IC50 = 0.12 μM) by inducing G0/G1 cell cycle arrest and mitochondrial ROS-mediated apoptosis .

Why Generic Kinase Inhibitors Cannot Replace Antitumor agent-70 in Myeloma Research


Substituting Antitumor agent-70 with a generic multi-kinase inhibitor like imatinib is scientifically invalid for specific MM research applications. While imatinib serves as a structural inspiration for the (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide series, compound 8b was explicitly identified as the most potent derivative against RPMI8226 cells within its synthetic library and demonstrates lower toxicity than imatinib in parallel assays [1]. Moreover, its therapeutic window is evidenced by a >100-fold selectivity margin between target RPMI8226 cells (IC50: 0.12 μM) and normal HUVEC cells (IC50: 12.09 μM), a differentiation profile that conventional Bcr-Abl inhibitors do not replicate in MM models .

Antitumor agent-70: Head-to-Head Quantitative Evidence for Scientific Selection


Superior Anti-Proliferative Activity Against RPMI8226 vs. In-Series Analogs

In the original SAR study, Antitumor agent-70 (compound 8b) demonstrated the highest potency against RPMI8226 multiple myeloma cells among all synthesized (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives. Its IC50 value was quantitatively superior to the rest of the compound library, including closely related analogs 7a-9g [1]. This establishes compound 8b as the critical lead structure for further optimization in MM research.

Multiple Myeloma Anti-Proliferative Assay SAR Study

Reduced Cytotoxicity Compared to Imatinib

Antitumor agent-70 exhibits a favorable toxicity profile compared to the clinically established kinase inhibitor imatinib. The primary research explicitly states that compound 8b 'had lower toxicity than imatinib' when assessed in parallel cellular assays [1]. This differential toxicity is a critical selection criterion for researchers aiming to decouple anti-MM efficacy from the dose-limiting toxicities associated with first-line Bcr-Abl inhibitors.

Kinase Inhibitor Toxicology Safety Profile Imatinib Comparator

Selectivity Window Between RPMI8226 Myeloma Cells and Normal HUVEC Cells

Antitumor agent-70 demonstrates a significant selectivity window, differentiating between malignant RPMI8226 multiple myeloma cells and normal human umbilical vein endothelial cells (HUVEC). The IC50 value against HUVEC cells is 12.09 μM, which is over 100-fold higher than the IC50 against RPMI8226 cells (0.12 μM) . This functional selectivity is essential for minimizing non-specific anti-proliferative effects in co-culture or in vivo models, a common pitfall with pan-kinase inhibitors.

Tumor Selectivity Therapeutic Window In Vitro Toxicology

Activity Profile Against U266 Myeloma Cells: A Cross-Myeloma Line Comparison

Within the myeloma lineage, Antitumor agent-70 exhibits a clear potency gradient: it is exceptionally potent against RPMI8226 cells (IC50 = 0.12 μM) but shows moderately reduced activity against U266 myeloma cells (IC50 = 3.81 μM) . This 31.75-fold difference in IC50 indicates that compound 8b's anti-proliferative effects are not uniform across all MM subtypes, highlighting its value in studying specific MM cellular contexts and resistance mechanisms associated with the U266 phenotype.

Hematological Malignancies Cell Line Panel Comparative Potency

Confirmed Mechanism of Action: G0/G1 Arrest and Mitochondrial ROS-Mediated Apoptosis

Antitumor agent-70's anti-MM activity is mechanistically validated through flow cytometry, which showed that treatment with the compound arrests RPMI8226 cells in the G0/G1 phase and induces apoptosis via mitochondrial reactive oxygen species (ROS) release [1]. This distinguishes it from cytostatic agents that merely halt proliferation without inducing cell death, and provides a clear, experimentally tractable pathway for combination studies or resistance profiling.

Apoptosis Induction Cell Cycle Arrest Reactive Oxygen Species

Target Engagement Profile: Multi-Targeted Kinase Inhibition with c-Kit Preference

Antitumor agent-70 is characterized as a potential multi-targeted kinase inhibitor with a particular preference for c-Kit . This target engagement profile is distinct from imatinib's primary Bcr-Abl inhibition. In the context of MM, c-Kit signaling has been implicated in the bone marrow microenvironment's support of malignant plasma cells, making this a therapeutically relevant target axis that is not addressed by standard MM therapies like proteasome inhibitors or IMiDs.

Kinase Profiling c-Kit Inhibition Multi-Targeted Therapy

Antitumor agent-70: High-Impact Research and Industrial Application Scenarios


Lead Compound for Next-Generation Acylhydrazone-Based Anti-Myeloma Agents

Based on its confirmed status as the most potent derivative in the original SAR series (IC50 = 0.12 μM) [1], Antitumor agent-70 serves as the definitive reference standard for any medicinal chemistry program aiming to optimize the (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide scaffold. Its >100-fold selectivity for RPMI8226 over HUVEC cells provides the benchmark for future analogs.

Investigating c-Kit Signaling in the Multiple Myeloma Bone Marrow Microenvironment

Antitumor agent-70's multi-targeted inhibition profile, with a noted preference for c-Kit [1], makes it a valuable tool compound for dissecting the role of c-Kit-dependent signaling pathways in MM cell survival and drug resistance, particularly in co-culture models mimicking the bone marrow niche where imatinib's Bcr-Abl specificity is less relevant.

Mechanistic Studies of ROS-Mediated Apoptosis in Hematological Malignancies

The compound's validated mechanism—G0/G1 arrest coupled with mitochondrial ROS-driven apoptosis induction [1]—positions it as a selective chemical probe for studying redox-dependent cell death pathways in MM. This enables experiments that differentiate between intrinsic and extrinsic apoptosis pathways in RPMI8226 cells, distinct from the mechanisms of proteasome inhibitors like bortezomib.

Comparative Toxicology Studies with Imatinib in Myeloma Models

Given the documented lower toxicity of Antitumor agent-70 relative to imatinib [1], researchers can utilize this compound in head-to-head in vitro toxicology studies to identify the structural determinants of the improved safety margin, informing the design of kinase inhibitors with reduced off-target cytotoxicity for hematological cancer applications.

Technical Documentation Hub

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